Metabolic Identification by GC-MS
Following a 20 mg intravenous dose of dextromoramide to a Thoroughbred horse, urine samples collected at 2, 4, 6, and 8 hours were analyzed by GC-MS with both electron-impact and ammonia chemical-ionization detection. The analysis identified 2,2-diphenyl-3-methyl-4-morpholinobutyramide (compound 2) and the hydroxylated phenyl-ring metabolite (compound 3) as the principal metabolites. Compound 2 corresponds to the (S)-enantiomer, CAS 125792-46-3 [REFS-E1]. This metabolite results from amide hydrolysis of the pyrrolidine ring, providing a structurally distinct analyte compared to the ring-hydroxylated metabolite, which retains the pyrrolidine moiety [REFS-E1].
| Evidence Dimension | Principal metabolite detection via GC-MS (electron-impact and ammonia CI modes) |
|---|---|
| Target Compound Data | Identified as principal metabolite (compound 2); electron-impact and CI mass spectra characterized |
| Comparator Or Baseline | Hydroxylated phenyl-ring metabolite (compound 3); distinct fragmentation pattern and retention characteristics |
| Quantified Difference | Structurally distinct metabolic pathway: amide hydrolysis (target) vs. aromatic hydroxylation (comparator). Both detected as principal metabolites, enabling orthogonal confirmation. |
| Conditions | In vivo equine model; 20 mg IV dextromoramide; urine collected 2–8 h post-dose; enzymatic hydrolysis, acid/base extraction, GC-MS analysis |
Why This Matters
Procuring the specific (S)-butyramide metabolite reference standard ensures accurate, validated detection of the primary amide-hydrolysis metabolite, which cannot be achieved with the hydroxylated metabolite standard due to distinct chromatographic and mass spectral properties.
- [1] Reilly, P. J., et al. Gas chromatographic mass-specific investigation of dextromoramide (Palfium) metabolism in the horse. J. Chromatogr. 1990, 498 (1), 35–40. View Source
